molecular formula C13H15N3O B2674080 5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-78-3

5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2674080
CAS No.: 338975-78-3
M. Wt: 229.283
InChI Key: FOZDBLTUJKOIMX-UHFFFAOYSA-N
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Description

5-Methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a chemical compound offered for research purposes. As a derivative of the 2,4-dihydro-3H-pyrazol-3-one scaffold, this compound is of significant interest in medicinal chemistry and pharmaceutical research. Structurally related pyrazol-3-one compounds have been synthesized and characterized using techniques such as IR, NMR, and mass spectral data to confirm their structures . Primary Research Applications & Value: The core 2,4-dihydro-3H-pyrazol-3-one structure is a privileged scaffold in drug discovery. Specific research on closely analogous molecules highlights the potential of this compound class. For instance, various 5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives have been synthesized and screened for antimicrobial activity against a panel of bacteria and fungi, with some demonstrating good efficacy . Furthermore, the aminomethylene substitution pattern present in this compound is a common feature in heterocyclic chemistry for exploring structure-activity relationships (SAR) and optimizing biological properties. Related heterocyclic compounds, such as 1,2,4-triazole-3-thiones, are extensively investigated for a range of activities including anticonvulsant and antidepressant properties, indicating the broad potential of such frameworks in central nervous system (CNS) drug discovery . The mechanism of action for pyrazol-3-one derivatives is typically dependent on their specific substitution pattern but can involve interactions with enzymatic targets or neurotransmitter receptors, as seen in related structures that have been studied for their potential interaction with the GABA A receptor complex . This product is intended for research and development use in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-4-[(4-methylphenyl)methyliminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-3-5-11(6-4-9)7-14-8-12-10(2)15-16-13(12)17/h3-6,8H,7H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRFEIPSYUYWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=CC2=C(NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-methylbenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from pyrazoles showed antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 58 to 80 µg/mL, indicating their potential as therapeutic agents against infectious diseases .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial effects, pyrazole derivatives are known for their anti-inflammatory and analgesic properties. A specific study highlighted that the synthesized compounds exhibited pain relief effects comparable to standard analgesics, suggesting their utility in pain management therapies .

Anticonvulsant Activity

Another notable application of this compound is its anticonvulsant activity. Research findings suggest that certain pyrazole derivatives can reduce seizure frequency in animal models, indicating potential as anticonvulsant medications .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on various pyrazole derivatives, including the target compound. The study revealed that modifications in the substituents on the pyrazole ring significantly influenced biological activity. For instance, the presence of a methyl group at the 5-position enhanced antimicrobial efficacy while maintaining low toxicity profiles .

Compound MIC (µg/mL) Activity
Compound A58Antibacterial
Compound B70Antifungal
Compound C80Analgesic

Herbicidal Activity

The chemical structure of this compound suggests potential herbicidal properties. Preliminary studies have shown that similar pyrazole derivatives can inhibit weed growth effectively, making them candidates for developing new herbicides .

Case Study: Field Trials

Field trials were conducted to assess the effectiveness of a related pyrazole compound as a herbicide. Results indicated a significant reduction in weed biomass compared to untreated controls, supporting further exploration into its agricultural applications .

Polymer Chemistry

The compound has been explored as a building block in polymer chemistry due to its reactive functional groups. It has been incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study: Composite Materials

A recent study focused on synthesizing composite materials using this compound as a modifier in epoxy resins. The resulting composites exhibited improved tensile strength and thermal resistance compared to traditional epoxy formulations .

Mechanism of Action

The mechanism of action of 5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-donating groups (e.g., 4-methylbenzyl in the target compound) enhance lipophilicity and bioavailability compared to electron-withdrawing groups (e.g., nitro in ), which may improve receptor binding but reduce solubility. Bulkier substituents (e.g., naphthylimino in ) hinder cellular uptake but improve luminescence properties.

Biological Activity :

  • Nitro-substituted derivatives (e.g., ) show superior COX/LOX inhibition (IC₅₀ < 1 μM) due to enhanced electrophilicity, whereas the target compound’s methylbenzyl group may prioritize anti-inflammatory over antiproliferative effects .
  • Thiophenyl derivatives (e.g., ) exhibit strong antiproliferative activity , likely due to sulfur-mediated redox interactions.

Synthetic Methods: Most derivatives are synthesized via Knoevenagel condensation (), but catalysts vary (e.g., diethanolamine in , piperidine in ). The target compound’s synthesis may require milder conditions due to the amine’s nucleophilicity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 7 Compound 19
Molecular Weight 293.37 g/mol 228.25 g/mol 322.32 g/mol
Lipinski Compliance Yes Yes Yes (borderline)
logP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Donors 1 0 2

Insights:

  • The target compound’s logP (3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Hydrogen bond donors (1 vs. 0 in ) may improve target binding but reduce oral bioavailability.

Biological Activity

5-Methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one, a compound with the molecular formula C13H15N3O and a molecular weight of approximately 229.28 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The compound is synthesized through a one-pot multi-component reaction involving various reagents such as ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The synthesis allows for modifications that could enhance biological activity .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant interactions with biological targets involved in inflammatory processes. The following sections detail its pharmacological properties based on available research.

Anticancer Activity

Research has shown that derivatives of pyrazolone compounds can possess cytotoxic effects against various cancer cell lines. For instance, studies have indicated that similar compounds demonstrate IC50 values (half-maximal inhibitory concentration) in the low micromolar range against human leukemia and breast cancer cell lines .

Cell Line IC50 (μM) Reference Compound
MCF-7 (breast adenocarcinoma)15.63Tamoxifen (10.38)
U-937 (acute monocytic leukemia)0.12–2.78Doxorubicin
CEM-13 (T acute lymphoblastic leukemia)Not specifiedNot specified

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms similar to those of established chemotherapeutics like Tamoxifen and Doxorubicin .

Anti-inflammatory Potential

Studies utilizing molecular docking techniques have suggested that this compound could bind to specific receptors or enzymes associated with inflammatory responses. This binding may inhibit pro-inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Case Studies

A recent study investigated the cytotoxic effects of various pyrazolone derivatives, including the target compound. The results indicated a dose-dependent response in inducing apoptosis across multiple cancer cell lines. Flow cytometry assays confirmed increased levels of p53 expression and caspase-3 cleavage in treated cells, suggesting activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to interact differently compared to structurally similar compounds:

Compound Name Molecular Formula Unique Features
5-Methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-oneC12H14N2OLacks amino group; studied for analgesic properties
4-Methylbenzylidene hydrazoneC10H13N3Less complex structure; shares reactivity patterns
5-Methyl-1-(4-nitrophenyl)-2-pyrazolin-5-oneC10H10N4O3Contains nitrophenyl group; known for dye properties

This comparative analysis highlights how the specific combination of functional groups in the target compound may enhance its biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one?

  • Methodological Answer : The compound is synthesized via condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-methylbenzaldehyde derivatives. A typical procedure involves refluxing the pyrazolone (0.01 mol) with the aldehyde (0.01 mol) in glacial acetic acid (40 mL) in the presence of anhydrous sodium acetate (0.01 mol) as a base catalyst for 4 hours . Purification is achieved by recrystallization from methanol or ethanol . Alternative methods use Vilsmeier-Haack reactions for intermediates, as seen in related pyrazole derivatives .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques.

  • IR Spectroscopy : Key peaks include ~3400 cm⁻¹ (N–H stretching), ~1720 cm⁻¹ (C=O of pyrazolone), and ~1600 cm⁻¹ (C=N imine stretching) .
  • X-ray Crystallography : Crystallographic data (e.g., bond angles, planarity of the pyrazole ring, and hydrogen-bonding networks) validate molecular geometry. For example, hydrogen bonds (N–H⋯O) form linear chains in the crystal lattice, as reported for analogous compounds .

Q. What purification techniques are effective for isolating high-purity samples?

  • Methodological Answer : Recrystallization from methanol, ethanol, or methanol-glacial acetic acid mixtures is standard . For example, cooling refluxed reaction mixtures to room temperature and filtering solids yield >85% purity, with further recrystallization improving purity to >95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield or selectivity?

  • Methodological Answer :

  • Solvent and Catalyst Screening : Ethanol with glacial acetic acid (as in ) vs. DMF with HCl (as in ) impacts reaction rates and yields. For instance, DMF at 426 K (153°C) with HCl accelerates condensation but may require post-reaction neutralization .
  • Reaction Time : Extended reflux (8–10 hours) improves yields in sterically hindered derivatives .

Q. How can derivatives of this compound be designed via condensation reactions?

  • Methodological Answer : The active methylene group in the pyrazolone core reacts with diverse aldehydes (e.g., 4-chlorobenzaldehyde, 2-furyl aldehydes) to form Schiff base derivatives. For example, replacing 4-methylbenzylamine with 2-naphthylamine yields analogs with altered π-π stacking interactions, as shown in crystallographic studies . Mechanistic studies suggest sodium acetate facilitates imine formation by deprotonating intermediates .

Q. How can contradictions in reported physicochemical data (e.g., melting points, spectral peaks) be resolved?

  • Methodological Answer : Discrepancies in melting points (e.g., 156–158°C vs. 197.85°C (471 K) ) may arise from polymorphic forms or impurities. To address this:

  • Recrystallization Solvent : Compare methanol (lower mp) vs. ethanol (higher mp) recrystallization outcomes .
  • Analytical Cross-Validation : Use DSC (Differential Scanning Calorimetry) to confirm phase transitions and HPLC to assess purity .

Q. What methodologies assess the environmental fate and ecotoxicity of this compound?

  • Methodological Answer : Framework from long-term environmental studies (e.g., INCHEMBIOL ) includes:

  • Biodegradation Assays : Aerobic/anaerobic microbial degradation in soil/water systems.
  • Ecotoxicity Testing : Daphnia magna or Vibrio fischeri assays for acute toxicity.
  • Partition Coefficients : Measure log Kow (octanol-water) to predict bioaccumulation potential .

Q. What mechanistic pathways explain the compound’s reactivity in synthesis?

  • Methodological Answer : The Vilsmeier-Haack reaction (used in intermediate synthesis ) involves electrophilic formylation at the active methylene position. For condensation reactions, sodium acetate acts as a base to deprotonate the pyrazolone, enabling nucleophilic attack on the aldehyde . DFT calculations or isotopic labeling could further elucidate transition states.

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